Gallium telluride (GaTe) is a layered, van der Waals semiconductor belonging to the III-VI monochalcogenide family. [, ] It exists in various crystal structures, including monoclinic (most stable), hexagonal, and tetragonal phases. [, , ] GaTe possesses a unique structure characterized by Ga-Ga bonds forming chains along the b-axis, leading to its anisotropic properties. []
Gallium telluride can be synthesized through various methods, including:
Gallium telluride exhibits a layered structure with distinct crystallographic phases, primarily hexagonal and monoclinic forms. The monoclinic phase is characterized by lower symmetry and anisotropic properties, making it suitable for various electronic applications. The typical lattice parameters for the monoclinic phase are approximately Å, Å, and Å with a β angle close to 90 degrees .
The molecular structure is significant in determining the electronic band structure and optical properties of gallium telluride, which are crucial for its applications in photodetectors and other optoelectronic devices.
Gallium telluride participates in several chemical reactions that highlight its semiconductor characteristics:
The mechanism of action for gallium telluride primarily revolves around its semiconductor properties. When exposed to light or electrical stimuli:
This mechanism underpins gallium telluride's utility in photodetectors and photocatalysis.
Gallium telluride possesses several notable physical and chemical properties:
These properties make gallium telluride an attractive candidate for various technological applications.
Gallium telluride has diverse applications across several fields:
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